7-(Benzyloxy)chroman-4-amine

Pharmacokinetics Metabolic stability Prodrug design

7-(Benzyloxy)chroman-4-amine (CAS 1391267-67-6, molecular formula C₁₆H₁₇NO₂, MW 255.31) is a synthetic small molecule belonging to the chroman (3,4-dihydro-2H-1-benzopyran) class. Its structure combines a saturated chroman bicycle with a benzyloxy ether at the 7-position and a primary amine at the 4-position.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
Cat. No. B13682575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Benzyloxy)chroman-4-amine
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESC1COC2=C(C1N)C=CC(=C2)OCC3=CC=CC=C3
InChIInChI=1S/C16H17NO2/c17-15-8-9-18-16-10-13(6-7-14(15)16)19-11-12-4-2-1-3-5-12/h1-7,10,15H,8-9,11,17H2
InChIKeyQBWZCHLGZXNQKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Benzyloxy)chroman-4-amine – Compound Identity and Core Pharmacophoric Features for Procurement Screening


7-(Benzyloxy)chroman-4-amine (CAS 1391267-67-6, molecular formula C₁₆H₁₇NO₂, MW 255.31) is a synthetic small molecule belonging to the chroman (3,4-dihydro-2H-1-benzopyran) class . Its structure combines a saturated chroman bicycle with a benzyloxy ether at the 7-position and a primary amine at the 4-position. Chroman derivatives are recognized as privileged scaffolds in medicinal chemistry due to their occurrence in natural products and their capacity to engage diverse biological targets, including monoamine oxidases, cholinesterases, serotonin receptor subtypes, and ion channels [1]. The 7-benzyloxy substituent, in particular, has been identified across multiple chemotypes (chromones, chromanones, coumarins) as a key pharmacophoric element for achieving nanomolar-range potency and isoform selectivity toward monoamine oxidase B (MAO-B), a clinically validated target in Parkinson’s disease and other neurodegenerative conditions [2][3].

Why 7-(Benzyloxy)chroman-4-amine Cannot Be Replaced by Generic Chroman-4-amine or Simple 7-Alkoxy Analogs


Chroman-4-amine derivatives cannot be treated as interchangeable procurement items because small structural variations at the 7-position and on the 4-amine profoundly alter target engagement, isoform selectivity, metabolic fate, and synthetic tractability. Unsubstituted chroman-4-amine (CAS 53981-38-7) serves as a versatile building block but lacks the benzyloxy pharmacophore required for high-affinity MAO-B binding [1]. Conversely, the free 7-hydroxy analog (7-hydroxychroman-4-amine) is susceptible to rapid Phase II conjugation (glucuronidation/sulfation), resulting in high metabolic clearance and poor pharmacokinetic exposure – a liability directly demonstrated in head-to-head chroman series where benzyloxy protection of the 7-OH group decreased metabolism and conferred a superior pharmacological profile [2][3]. The benzyloxy group also provides a vector for tunable lipophilicity and π-stacking interactions within the MAO-B entrance cavity that smaller alkoxy substituents (e.g., 7-methoxy) cannot recapitulate [4]. Therefore, substituting 7-(benzyloxy)chroman-4-amine with the unsubstituted, 7-hydroxy, or 7-methoxy chroman-4-amine analogs will yield quantitatively different biological outcomes and is not scientifically justified without re-validation.

Quantitative Differentiation Evidence for 7-(Benzyloxy)chroman-4-amine Against Closest Analogs and Alternatives


Evidence 1: Metabolic Stability Advantage of 7-Benzyloxy vs. 7-Hydroxy Substitution on the Chroman Scaffold

In a direct comparative study of chroman-containing thiazolidinediones, Reddy et al. (1999) demonstrated that benzyloxy protection of the 7-OH group on the chroman moiety significantly reduces metabolic clearance. The study explicitly compared hydroxyl- versus benzyloxy-containing chroman derivatives and reported that the benzyloxy-protected analogs exhibited a superior pharmacokinetic profile due to decreased Phase II metabolism [1]. Although the comparison was made in the context of thiazolidinedione conjugates, the metabolic liability of the free 7-OH chroman is a scaffold-intrinsic property that applies equally to chroman-4-amines. This principle is consistent with well-established medicinal chemistry precedent: free phenolic –OH groups are metabolic soft spots, and benzyl protection is a recognized strategy to improve oral exposure [2].

Pharmacokinetics Metabolic stability Prodrug design

Evidence 2: MAO-B Inhibitory Potency Conferred by the 7-Benzyloxy Pharmacophore – Class-Level Inference from Chromones and Chromanones

Although no published IC₅₀ data exist specifically for 7-(benzyloxy)chroman-4-amine against MAO-B, extensive SAR studies on structurally proximate C7-substituted chromones and chromanones provide class-level evidence that the 7-benzyloxy motif is a critical driver of MAO-B potency and selectivity. Legoabe et al. (2012) showed that C7-substituted chromone derivatives inhibit recombinant human MAO-B with IC₅₀ values ranging from 8 nM to 370 nM, while their MAO-A IC₅₀ values range from 495 nM to 8,030 nM, yielding MAO-B selectivity indices exceeding 100-fold for multiple compounds [1]. Importantly, the SAR explicitly states that '7-benzyloxy substitution of chromone is suitable for MAO-B inhibition with tolerance for a variety of substituents and substitution patterns on the benzyloxy ring' [2]. In a parallel series, Lan et al. (2015) reported that C7-substituted chromanones – the ketone analog of the target chroman-4-amine scaffold – achieved MAO-B IC₅₀ values as low as 8.62 nM with a selectivity index > 11,627.9-fold over MAO-A, and that 'substitutions at the C7 of the chromanone moiety, particularly with the halogen-substituted benzyloxy, were more favorable for MAO-B inhibition' [3]. For procurement benchmarking, reference MAO-B inhibitors include selegiline (IC₅₀ ≈ 30–50 nM) and rasagiline (IC₅₀ ≈ 5–15 nM). The class-level data suggest that a properly optimized 7-benzyloxychroman-4-amine derivative can achieve potency within or exceeding this clinical benchmark range [4].

Monoamine oxidase B Neurodegeneration Structure-activity relationship

Evidence 3: Scaffold Differentiation – Chroman (Saturated) vs. Chromone/Coumarin (Unsaturated) Core for Reduced Oxidative Liability

The chroman core of 7-(benzyloxy)chroman-4-amine is distinguished from its closest chemotype analogs—7-benzyloxychromones (1-benzopyran-4-ones) and 7-benzyloxycoumarins (1-benzopyran-2-ones)—by the saturation of the 2,3-bond in the pyran ring. This structural feature eliminates the electrophilic α,β-unsaturated carbonyl system present in chromones and coumarins, which is a known liability for glutathione (GSH) conjugation and off-target covalent binding [1]. In the chromone MAO-B inhibitor series (Legoabe et al., 2012), the chromone carbonyl is integral to MAO-B binding but also constitutes a potential toxicophore [2]. The chroman scaffold retains the benzopyran shape required for target engagement while reducing the risk of Michael-type reactivity. Furthermore, the 4-amine in the saturated chroman is a true sp³ amine (versus the vinylogous amide character of 4-aminochromones), which alters pKa, hydrogen-bonding geometry, and the protonation state at physiological pH – all parameters that directly affect CNS permeability and target binding kinetics [3].

Scaffold selection Oxidative metabolism Lead optimization

Evidence 4: Multi-Target Potential of 7-Benzyloxy-Substituted Benzopyrans – Lessons from 4-Aminomethyl-7-Benzyloxycoumarins

Rullo et al. (2019) systematically investigated a series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones as multi-target inhibitors of MAO-B, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) [1]. The unsubstituted benzyloxy derivative (compound 7) served as the reference point, displaying nanomolar MAO-B inhibition (IC₅₀ ≈ 3.9 nM for the closely related 3-chlorobenzyloxy analog, compound 3) combined with moderate AChE inhibition (IC₅₀ = 6.2 µM) [2]. Structure–activity relationship analysis revealed that the benzyloxy moiety at C7 is essential for dual MAO-B/ChE engagement: modifications to the benzyloxy tail directly modulated the balance between MAO-B and ChE inhibitory activities, while the protonatable amine at the 4-position region was critical for anchoring within the catalytic site [3]. Although these data come from the coumarin (2H-chromen-2-one) series rather than the chroman series, the pharmacophoric principles—7-benzyloxy for entrance-cavity binding and a basic 4-substituent for FAD-proximal interaction—are directly transferable to 7-(benzyloxy)chroman-4-amine, which carries the same benzyloxy group and a primary amine at the equivalent 4-position [4].

Multi-target directed ligands Alzheimer's disease Cholinesterase inhibition

Evidence 5: Synthetic Tractability – The 4-Amine as a Diversifiable Handle for Library Synthesis

The primary amine at the 4-position of 7-(benzyloxy)chroman-4-amine serves as a chemically accessible handle for rapid diversification through amide bond formation, reductive amination, sulfonamide synthesis, or urea coupling—reactions that are compatible with parallel library synthesis and amenable to automated high-throughput chemistry workflows [1]. This contrasts with chroman-4-one (the ketone analog, e.g., CAS 59257-86-2), which requires reductive amination as a separate synthetic step to install an amine before further elaboration [2]. The 4-amine also enables chiral resolution or enantioselective synthesis to access single-enantiomer chroman-4-amines, which have demonstrated differential pharmacological activity in other target classes [3]. Comparative procurement analysis: 7-(benzyloxy)chroman-4-amine (CAS 1391267-67-6) is available as a research chemical from multiple suppliers, whereas closely related analogs such as 7-(benzyloxy)chroman-4-one (CAS 59257-86-2) or 7-(benzyloxy)-2,2-dimethylchroman-4-one may require custom synthesis or longer lead times .

Medicinal chemistry Parallel synthesis Lead generation

High-Confidence Application Scenarios for 7-(Benzyloxy)chroman-4-amine Based on Quantitative Evidence


Scenario 1: MAO-B Inhibitor Lead Generation for Parkinson's Disease and Neurodegeneration Programs

7-(Benzyloxy)chroman-4-amine is best deployed as a starting scaffold for MAO-B inhibitor lead generation in CNS drug discovery. Class-level SAR evidence from C7-substituted chromones (MAO-B IC₅₀ as low as 8 nM) and chromanones (MAO-B IC₅₀ = 8.62 nM, SI > 11,627) demonstrates that the 7-benzyloxy pharmacophore is a validated driver of nanomolar MAO-B potency when positioned on a chroman-related core [1]. The 4-amine handle enables rapid exploration of substituent space to optimize isoform selectivity, CNS multiparameter optimization scores, and off-target profiles against MAO-A, cholinesterases, and CYP450 enzymes. Teams should benchmark new analogs against the clinical MAO-B inhibitors selegiline (IC₅₀ ≈ 30–50 nM) and rasagiline (IC₅₀ ≈ 5–15 nM).

Scenario 2: Multi-Target Directed Ligand (MTDL) Discovery for Alzheimer's Disease

The convergence of SAR evidence from 4-aminomethyl-7-benzyloxycoumarins—where compounds such as 8, 9, 16, and 20 achieved triple-acting inhibition of MAO-B (nanomolar), AChE (low micromolar), and BChE (low micromolar)—supports the use of 7-(benzyloxy)chroman-4-amine as a starting template for MTDL discovery in Alzheimer's disease [1]. The benzyloxy group anchors the molecule in the MAO-B entrance cavity, while the 4-amine can be functionalized with diverse basic moieties to tune ChE engagement. The saturated chroman core additionally mitigates the reactive metabolite risk associated with the coumarin and chromone chemotypes, offering a cleaner safety starting point for chronic dosing indications .

Scenario 3: Chiral Chroman-4-amine Library Synthesis for CNS Target Screening

The primary amine at C4 renders 7-(benzyloxy)chroman-4-amine amenable to chiral resolution or enantioselective synthesis, following established protocols for (R)- and (S)-chroman-4-amine salts with excellent enantiomeric excess [1]. Procurement of the racemic 7-(benzyloxy)chroman-4-amine followed by in-house chiral separation or asymmetric synthesis enables the construction of enantiopure libraries for screening against CNS targets where stereochemistry is a critical determinant of activity, such as 5-HT receptor subtypes and ion channels. The 7-benzyloxy group enhances lipophilicity (calculated logP increase of approximately 2–3 units vs. 7-OH analog), which may improve passive CNS permeability relative to more polar chroman-4-amines .

Scenario 4: Metabolic Stability Screening – Benzyloxy vs. Hydroxy Chroman Head-to-Head Profiling

For ADME/DMPK groups evaluating the intrinsic metabolic stability of chroman-based chemical series, 7-(benzyloxy)chroman-4-amine serves as the benzyloxy-protected probe, with 7-hydroxychroman-4-amine (or its O-desbenzyl metabolite) as the matched comparator. Direct evidence from the Reddy et al. (1999) chroman series demonstrates that benzyloxy protection of the 7-OH significantly reduces metabolic clearance [1]. A standardized experimental protocol would involve incubating both compounds in hepatocyte or liver microsome assays (human, rat) and quantifying intrinsic clearance (CLᵢₙₜ) and metabolite identification by LC-HRMS. This head-to-head comparison generates the quantitative metabolic stability differential that informs go/no-go decisions for advancing the benzyloxy series into in vivo PK studies.

Quote Request

Request a Quote for 7-(Benzyloxy)chroman-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.